3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring. The reaction conditions often include the use of acetic acid as a solvent and sodium acetate as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction parameters such as temperature, pH, and the concentration of reactants to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its analgesic, anti-inflammatory, and antipyretic properties. Some derivatives are used in the treatment of conditions like rheumatoid arthritis and other inflammatory diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism underlies its anti-inflammatory and analgesic effects. Additionally, the compound may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and antipyretic properties.
Aminophenazone: Exhibits similar anti-inflammatory and analgesic activities but has a higher risk of side effects like agranulocytosis.
Phenazone: Another pyrazolone derivative with analgesic and antipyretic effects.
Uniqueness
3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-methyl-3-phenyl-1H-pyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-9(7-10(13)11-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEPSRKXUMKSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445647 | |
Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54679-59-3 | |
Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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